Cas no 1185071-64-0 (Acenocoumarol-d4)

Acenocoumarol-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A130802-10mg |
Acenocoumarol-d4 |
1185071-64-0 | 10mg |
$ 1973.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217561-1mg |
Acenocoumarol-d4, |
1185071-64-0 | 1mg |
¥3234.00 | 2023-09-05 | ||
1PlusChem | 1P008XH1-1mg |
AcenocouMarol-d4 |
1185071-64-0 | ≥99% deuterated forms (d1-d4) | 1mg |
$286.00 | 2023-12-26 | |
TRC | A130802-1mg |
Acenocoumarol-d4 |
1185071-64-0 | 1mg |
$ 253.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217561-1 mg |
Acenocoumarol-d4, |
1185071-64-0 | 1mg |
¥3,234.00 | 2023-07-11 | ||
A2B Chem LLC | AE15829-1mg |
AcenocouMarol-d4 |
1185071-64-0 | ≥99% deuterated forms (d1-d4) | 1mg |
$207.00 | 2024-04-20 |
Acenocoumarol-d4 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
Acenocoumarol-d4に関する追加情報
Professional Introduction to Acenocoumarol-d4 (CAS No: 1185071-64-0)
Acenocoumarol-d4, a deuterated derivative of the well-known anticoagulant drug Acenocoumarol (CAS No: 1185071-64-0), represents a significant advancement in the field of pharmaceutical chemistry and drug development. This compound has garnered considerable attention due to its unique properties and potential applications in both medical research and therapeutic interventions.
The chemical structure of Acenocoumarol-d4 features a molecular formula that incorporates deuterium atoms, which are isotopes of hydrogen with an additional neutron. This modification not only alters the physical and chemical properties of the compound but also offers several advantages in terms of stability, bioavailability, and metabolic pathways. The introduction of deuterium atoms can lead to increased metabolic resistance, reducing the likelihood of rapid degradation by enzymatic processes in the body.
In recent years, the use of deuterated compounds has become increasingly prevalent in the pharmaceutical industry. These modifications are designed to enhance drug efficacy while minimizing side effects. For instance, Acenocoumarol-d4 demonstrates improved pharmacokinetic profiles compared to its non-deuterated counterpart, allowing for more predictable dosing regimens and reduced interpatient variability. This is particularly crucial in anticoagulant therapy, where consistency in blood-thinning effects is essential for patient safety.
The application of Acenocoumarol-d4 extends beyond mere pharmacokinetic improvements. It also holds promise in clinical research, particularly in studying drug-drug interactions and metabolic pathways. The unique isotopic labeling allows researchers to track the compound's behavior within the body using advanced analytical techniques such as mass spectrometry. This capability is invaluable for understanding how Acenocoumarol-d4 interacts with other medications and how it is processed by the liver and kidneys.
Moreover, the development of Acenocoumarol-d4 aligns with the broader trend toward personalized medicine. By tailoring drug formulations to individual patients based on their metabolic profiles, healthcare providers can achieve more targeted and effective treatments. The stability offered by deuterium labeling ensures that the drug remains active for longer periods, potentially reducing the frequency of dosing required. This could significantly improve patient compliance and overall treatment outcomes.
Recent studies have highlighted the potential of Acenocoumarol-d4 in managing chronic conditions such as atrial fibrillation and venous thromboembolism. These conditions require long-term anticoagulant therapy, making the stability and efficacy of such drugs paramount. The deuterated version of Acenocoumarol demonstrates superior resistance to metabolic degradation, ensuring that therapeutic levels are maintained over extended periods.
The synthesis of Acenocoumarol-d4 involves sophisticated chemical methodologies that require precise control over reaction conditions and purification steps. Advanced techniques such as deuterium exchange reactions and isotopic labeling methods are employed to introduce deuterium atoms at specific positions within the molecular structure. These synthetic processes are critical for ensuring that the final product meets stringent quality standards required for pharmaceutical use.
In conclusion, Acenocoumarol-d4 represents a significant advancement in anticoagulant therapy, offering improved pharmacokinetic profiles and enhanced therapeutic benefits. Its unique isotopic modification provides several advantages over traditional formulations, including increased stability and reduced metabolic clearance. As research continues to uncover new applications for deuterated compounds, Acenocoumarol-d4 is poised to play a crucial role in modern medicine.
1185071-64-0 (Acenocoumarol-d4) 関連製品
- 66556-78-3((S)-Acenocoumarol)
- 1207038-02-5(2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole)
- 2304583-84-2(8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine)
- 380213-22-9(2-oxo-2-(piperidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate)
- 2229643-98-3(2-3-(4-fluorophenyl)prop-2-en-1-yloxirane)
- 898412-69-6(1-(2,5-dimethylphenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1416438-83-9(1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate)
- 1033712-94-5((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)
- 1314895-94-7(Hexahydrofuro[3,2-b]furan-3,6-diamine)
- 2034264-83-8(N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propanamide)



